molecular formula C12H8FNO B1632591 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde CAS No. 898795-78-3

6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

Cat. No.: B1632591
CAS No.: 898795-78-3
M. Wt: 201.2 g/mol
InChI Key: IUQSIJKUJJSTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization Processes

A study by Haddleton et al. (1997) demonstrated the use of 2-pyridinecarbaldehyde imines, similar in structural motif to 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde, in atom transfer radical polymerization. These ligands, combined with copper(I) bromides and alkyl bromides, offer versatility and efficiency in polymerization processes, leading to soluble Cu(I) species and homogeneous reactions (Haddleton, D., Jasieczek, C. B., Hannon, M. J., & Shooter, A. J., 1997).

Antitumor Activities

Hernández et al. (2020) synthesized thiosemicarbazone derivatives from pyridine-3-carbaldehyde and evaluated their antitumor activities. Although the exact compound of interest was not directly studied, this research shows the potential of pyridinecarbaldehyde derivatives in developing pharmacological agents with significant activity against various human tumor cell lines (Hernández, W., Carrasco, F., Vaisberg, A., Spodine, E., Manzur, J., Icker, M., Krautscheid, H., & Beyer, L., 2020).

Sensor Development

A study by Yang et al. (2013) involved the synthesis of a heteroatom-containing organic fluorophore, demonstrating the use of pyridine units (related to this compound) in creating fluorescent pH sensors. This compound exhibits aggregation-induced emission (AIE) and can act as a chemosensor for detecting acidic and basic organic vapors (Yang, Z., Qin, W., Lam, J., Chen, S., Sung, H., Williams, I. D., & Tang, B., 2013).

Catalysis and Bond Activation

Crosby et al. (2009) explored the activation of C-H bonds using a Pt(II) complex, demonstrating the potential of fluoro-substituted pyridine derivatives in catalyzing complex reactions. This research highlights the role of fluorophenyl groups in facilitating bifurcated agostic interactions and the delicate balance between sp2 and sp3 C-H bond activation (Crosby, S. H., Clarkson, G., & Rourke, J., 2009).

Properties

IUPAC Name

6-(2-fluorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQSIJKUJJSTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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